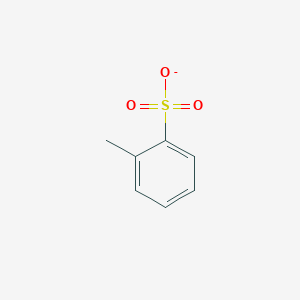
Toluenesulfonate
Cat. No. B8598656
M. Wt: 171.20 g/mol
InChI Key: LBLYYCQCTBFVLH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US04987242
Procedure details


In a preferred embodiment, a mixture containing an 11a-halo-6-deoxy-6-demethyl-6-methylenetetracycline. preferably the p-toluene sulfonate of 11a-chloro methacycline; bis(triphenylphosphine)(hydroxylamine hydrochloride) dichloro rhodium (II) or its O-alkyl derivative complex, preferably hydroxylamine hydrochloride complex; and a tertiary phosphine, preferably triphenylphosphine, in methanol is subjected to agitation in a stainless steel autoclave, and hydrogenated at about 50° to 90° C. under a pressure between about 3 and 12 kg/cm2, prior to the termination of the reaction. Sulfosalicylic acid is added and the reaction mixture is cooled to about 0° C. for 2-4 hours. The alpha-6-deoxy-5-oxytetracyline sulfosalicylate, preferably doxycyline sulfosalicylate (or toluene sulfonate) thus obtained is filtered and washed with methanol.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



[Compound]
Name
11a-halo-6-deoxy-6-demethyl-6-methylenetetracycline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


[Compound]
Name
11a-chloro methacycline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

[Compound]
Name
bis(triphenylphosphine)(hydroxylamine hydrochloride) dichloro rhodium (II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

[Compound]
Name
O-alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

[Compound]
Name
tertiary phosphine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine



Name

Name
Identifiers


|
REACTION_CXSMILES
|
C[C:2]1[CH:3]=[CH:4][C:5]([S:8]([OH:11])(=[O:10])=[O:9])=[CH:6][CH:7]=1.[C:12]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[OH:31][C:32]([C:34]1[C:35](=[CH:37][CH:38]=[C:39]([CH:44]=1)S(O)(=O)=O)[OH:36])=[O:33]>CO>[S:8]([O:36][C:35]1[C:34](=[CH:44][CH:39]=[CH:38][CH:37]=1)[C:32]([O-:31])=[O:33])([OH:11])(=[O:10])=[O:9].[C:6]1([CH3:12])[C:5]([S:8]([O-:11])(=[O:9])=[O:10])=[CH:4][CH:3]=[CH:2][CH:7]=1
|
Inputs


Step One
[Compound]
|
Name
|
stainless steel
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC(=O)C=1C(O)=CC=C(S(=O)(=O)O)C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Four
[Compound]
|
Name
|
11a-halo-6-deoxy-6-demethyl-6-methylenetetracycline
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O
|
Step Six
[Compound]
|
Name
|
11a-chloro methacycline
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
[Compound]
|
Name
|
bis(triphenylphosphine)(hydroxylamine hydrochloride) dichloro rhodium (II)
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
[Compound]
|
Name
|
O-alkyl
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Nine
[Compound]
|
Name
|
tertiary phosphine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
hydrogenated at about 50° to 90° C. under a pressure between about 3 and 12 kg/cm2, prior to the termination of the reaction
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)(O)OC=1C(C(=O)[O-])=CC=CC1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)[O-])C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
